Etoformin - 45086-03-1

Etoformin

Catalog Number: EVT-437456
CAS Number: 45086-03-1
Molecular Formula: C8H19N5
Molecular Weight: 185.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoformin is a biguanide derivative with hypoglycemic activity.
Source and Classification

Etoformin is synthesized from metformin, which is widely used in clinical settings. It belongs to the class of biguanides, characterized by their dual guanidine structure. The compound is classified as an antihyperglycemic agent and exhibits various biological activities that are being explored in scientific research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Etoformin can be achieved through several methods, primarily involving the modification of metformin. One common approach includes:

  1. Refluxing Metformin: Metformin is refluxed with appropriate reagents to introduce ethyl groups into the molecule.
  2. Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain Etoformin in a pure form.

The synthetic pathway typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Etoformin's molecular formula can be represented as C6H15N5C_6H_{15}N_5. Its structure features:

  • Two Guanidine Units: These units contribute to its biological activity.
  • Ethyl Substitution: The presence of ethyl groups enhances its lipophilicity compared to metformin.

The three-dimensional conformation of Etoformin allows it to interact effectively with biological targets, influencing its pharmacodynamics.

Chemical Reactions Analysis

Reactions and Technical Details

Etoformin undergoes several chemical reactions relevant to its therapeutic actions:

  1. Dealkylation: In biological systems, Etoformin can be subjected to metabolic processes that involve dealkylation, affecting its activity.
  2. Oxidation: Similar to metformin, Etoformin may react with oxidizing agents under specific conditions, leading to the formation of various metabolites.

These reactions are crucial for understanding the pharmacokinetics and safety profile of Etoformin.

Mechanism of Action

Process and Data

Etoformin exerts its hypoglycemic effects primarily through:

  • AMP-Activated Protein Kinase Activation: By activating this enzyme, Etoformin enhances glucose uptake in peripheral tissues while decreasing hepatic glucose production.
  • Gut Microbiota Interaction: Recent studies suggest that Etoformin may also modulate gut microbiota composition, contributing to improved glycemic control.

The compound's mechanism involves multiple pathways that collectively enhance insulin sensitivity and glucose metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etoformin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which facilitates its absorption in the gastrointestinal tract.
  • Melting Point: The melting point ranges between 220°C to 225°C.
  • pKa Value: The pKa value indicates that Etoformin behaves as a basic compound at physiological pH.

These properties are essential for understanding its formulation and delivery in therapeutic contexts.

Applications

Scientific Uses

Etoformin is primarily used in:

  • Diabetes Management: As an antihyperglycemic agent, it helps regulate blood sugar levels in patients with type 2 diabetes.
  • Potential Anti-Cancer Research: Emerging studies suggest that Etoformin may have anti-cancer properties, warranting further investigation into its use in oncology.

Research continues to explore the breadth of applications for Etoformin beyond glycemic control, highlighting its potential as a multi-faceted therapeutic agent.

Historical Development and Pharmacological Classification of Metformin

Origins from Galega officinalis and Early Synthetic Derivatives

The discovery of metformin traces to the glucose-lowering properties of Galega officinalis (French lilac or goat’s rue), a plant used in traditional European medicine since the medieval era. Early 20th-century chemical analyses revealed that its hypoglycemic activity stemmed from guanidine-rich compounds in seeds and flowers [1] [4]. In 1918, guanidine itself was confirmed to reduce blood glucose in animal studies, spurring interest in synthetic derivatives [1] [6]. By the 1920s, guanidine-based compounds like galegine (isoamylene guanidine) and synthalin (decamethylene-diguanidine) were developed as antidiabetic agents [6]. However, hepatotoxicity and nephrotoxicity limited their clinical use, especially after insulin became widely available [4] [6].

The foundational biguanide structure emerged from organic chemistry advancements in 1879, when Bernhard Rathke fused two guanidine molecules [6]. This led to the synthesis of metformin (dimethylbiguanide) by Werner and Bell in 1922 [4]. Though Slotta and Tschesche documented its glucose-lowering effects in animals in 1929, metformin was initially overlooked due to its lower potency compared to other biguanides like phenformin (phenethylbiguanide) and buformin (butylbiguanide) [1] [6]. Metformin’s rediscovery occurred indirectly during 1940s antimalarial research, when physician Jean Sterne noted its hypoglycemic effects during influenza treatment trials. Sterne’s 1957 clinical study established metformin as a viable diabetes therapy, coining the term "Glucophage" (glucose eater) [4] [9].

Table 1: Key Early Guanidine Derivatives and Biguanides

CompoundStructureEraClinical Outcome
GalegineMono-guanidine1920sAbandoned due to toxicity
Synthalin A/BDiguanidine1920sWithdrawn for hepatotoxicity
PhenforminPhenethylbiguanide1950sWithdrawn (1970s) for lactic acidosis risk
BuforminButylbiguanide1950sWithdrawn for safety concerns
MetforminDimethylbiguanide1957Became first-line therapy

Evolution as a First-Line Antidiabetic Agent

Metformin’s path to dominance was hindered initially by its association with toxic biguanides. Phenformin and buformin were withdrawn in the 1970s due to lactic acidosis risks, casting doubt on all biguanides [4] [5]. However, metformin’s distinct safety profile—rooted in lower lipophilicity and reduced mitochondrial toxicity—enabled its persistence in Europe. Critical evidence emerged from the UK Prospective Diabetes Study (UKPDS, 1998), which demonstrated metformin’s cardiovascular benefits: a 36% reduction in all-cause mortality and 39% lower myocardial infarction risk in overweight diabetics [4] [5] [10]. These outcomes, coupled with weight neutrality and minimal hypoglycemia, solidified its first-line status under ADA/EASD guidelines by 2006 [5] [10].

The 21st century saw metformin challenged by newer agents. Cardiovascular outcome trials (CVOTs) for GLP-1 receptor agonists (e.g., liraglutide) and SGLT-2 inhibitors (e.g., empagliflozin) showed superior cardiorenal protection in high-risk patients [7] [10]. Consequently, guidelines shifted:

  • ADA/EASD (2022) recommends GLP-1 RAs or SGLT-2 inhibitors as initial therapy for patients with ASCVD, heart failure, or chronic kidney disease [7] [10].
  • Metformin retains first-line use for patients without these comorbidities due to its efficacy, cost-effectiveness, and extensive safety database [5] [10].

Table 2: Metformin vs. Newer Agents in Key Clinical Trials

TrialAgentHbA1c ReductionCardiovascular Risk ReductionRenal Outcomes
UKPDS (1998)Metformin–1.4%–39% MI (vs. diet)Not reported
LEADER (2016)Liraglutide–1.1%–13% MACE*–22% albuminuria
EMPA-REG (2015)Empagliflozin–0.6%–14% MACE*–39% kidney disease progression
ADOPT (2006)Metformin–0.9% (5-year)NeutralNeutral

*MACE: Major adverse cardiovascular events (cardiovascular death, non-fatal MI/stroke) [5] [7] [10].

Pharmacological Classification: Biguanides and Structural Analogues

Biguanides are a chemically distinct class defined by two guanidine groups linked via a common nitrogen atom. This planar, conjugated system allows protonation at physiological pH, forming cationic species that accumulate in mitochondria [6] [8] [9]. Key structure-activity insights:

  • Side-chain modifications: Phenformin’s phenethyl group enhances lipophilicity and mitochondrial uptake, increasing potency but also lactic acidosis risk. Buformin’s butyl chain offers intermediate properties. Metformin’s methyl groups balance efficacy and safety [3] [6].
  • Target engagement: Biguanides inhibit mitochondrial complex I, reducing ATP synthesis and activating AMPK. This suppresses hepatic gluconeogenesis and enhances peripheral glucose uptake [3] [9]. Recent studies also implicate gut-mediated effects (e.g., GLP-1 secretion) [5] [9].
  • Structural analogs: Etoformin (ethylbiguanide) and moroxydine (morpholinylbiguanide) were explored for antidiabetic and antiviral uses, respectively. Etoformin’s ethyl group marginally increases lipophilicity versus metformin but shows no clinical advantage [6].

Properties

CAS Number

45086-03-1

Product Name

Etoformin

IUPAC Name

2-butyl-1-(diaminomethylidene)-3-ethylguanidine

Molecular Formula

C8H19N5

Molecular Weight

185.27 g/mol

InChI

InChI=1S/C8H19N5/c1-3-5-6-12-8(11-4-2)13-7(9)10/h3-6H2,1-2H3,(H5,9,10,11,12,13)

InChI Key

KREZRKULMRIOKR-UHFFFAOYSA-N

SMILES

CCCCN=C(NCC)N=C(N)N

Canonical SMILES

CCCCN=C(NCC)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.